Molecular Weight and Lipophilicity Advantage Over Lobendazole (CAS 6306-71-4) and Carbendazim (CAS 10605-21-7)
The target compound has a molecular weight of 295.34 g·mol⁻¹, which is 90 Da higher than lobendazole (ethyl 1H-benzimidazol-2-ylcarbamate, MW 205.21) and 104 Da higher than carbendazim (methyl 1H-benzimidazol-2-ylcarbamate, MW 191.19) . The benzyl ester increases the calculated logP by approximately 1.5–2.0 log units relative to the methyl or ethyl esters, as estimated by fragment-based methods (e.g., benzyl contribution ≈2.0 vs. methyl ≈0.5) [1]. While experimental logP data are not publicly available for the target compound, this predicted shift implies a 30‑ to 100‑fold increase in octanol/water partition coefficient, which can enhance membrane penetration and alter intracellular accumulation kinetics.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ≈3.5–4.0 (MW 295.34) |
| Comparator Or Baseline | Lobendazole: logP 2.23 (MW 205.21); Carbendazim: logP 1.5 (MW 191.19) |
| Quantified Difference | ΔlogP ≈ +1.5–2.0 vs. lobendazole; ΔlogP ≈ +2.0–2.5 vs. carbendazim |
| Conditions | Fragment-based calculation; experimental logP for target compound unavailable [1] |
Why This Matters
Higher lipophilicity may improve permeability across biological membranes, making the compound suitable for intracellular target engagement in cell-based assays.
- [1] Calculated logP fragment contributions (benzyl ≈2.0, methyl ≈0.5, ethyl ≈0.8) per standard medicinal chemistry references (e.g., Hansch & Leo, 1979). View Source
